![molecular formula C19H15ClN2O2S B2507515 7-氯-2-(4-乙氧基苯基)-3H-色烯[2,3-d]嘧啶-4(5H)-硫酮 CAS No. 899353-97-0](/img/structure/B2507515.png)
7-氯-2-(4-乙氧基苯基)-3H-色烯[2,3-d]嘧啶-4(5H)-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione: is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chloro group, an ethoxyphenyl group, and a chromeno-pyrimidine core, contributes to its distinct chemical properties and reactivity.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent, with activity against various cancer cell lines. It is also being investigated for its anti-inflammatory and antimicrobial properties.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drug candidates. Its unique structure makes it a valuable scaffold for the development of new therapeutic agents.
作用机制
Target of Action
Similar compounds with a pyrrolo[2,3-d]pyrimidine core have been found to inhibit the activity of the janus kinase (jak) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This interaction could disrupt the JAK-STAT signaling pathway, potentially leading to a variety of effects on the immune system .
Biochemical Pathways
The compound’s interaction with its targets could disrupt the JAK-STAT signaling pathway . This pathway involves a chain of interactions between proteins in the cell and is involved in cell division, death, and tumor formation processes . Disruption of this pathway may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It is known that the compound is a white crystalline solid and exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) than in water . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Derivatives of similar compounds have demonstrated promising biological activities, including potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
Action Environment
It is known that the compound is a white crystalline solid and exhibits better solubility in organic solvents than in water . These properties could influence how the compound interacts with its environment and its targets.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The initial step involves the synthesis of the chromeno core through a cyclization reaction of suitable precursors.
Introduction of the Pyrimidine Ring: The chromeno core is then reacted with appropriate reagents to introduce the pyrimidine ring, forming the chromeno-pyrimidine scaffold.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A related compound with a pyrrolo-pyrimidine core, known for its kinase inhibitory activity.
Pyrazolo[4,3-d]pyrimidin-7-ones: Compounds with a similar pyrimidine core, studied for their antibacterial and cyclin-dependent kinase (CDK) inhibitory activities.
Coumarin derivatives: Compounds with a chromeno core, known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness: The uniqueness of 7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione lies in its combined structural features, which confer distinct chemical properties and biological activities. The presence of the chloro and ethoxyphenyl groups, along with the chromeno-pyrimidine core, makes it a versatile compound for various applications in medicinal chemistry and drug development.
属性
IUPAC Name |
7-chloro-2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-23-14-6-3-11(4-7-14)17-21-18-15(19(25)22-17)10-12-9-13(20)5-8-16(12)24-18/h3-9H,2,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYDAZIDBANIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
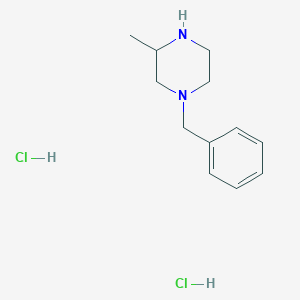
![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)
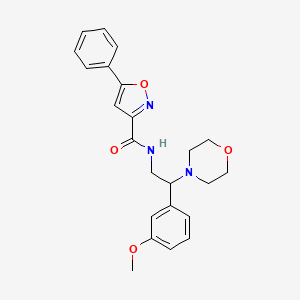
![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)
![6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide](/img/structure/B2507439.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)
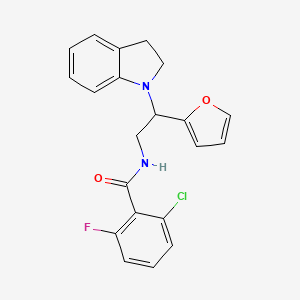

![1-[4-(difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B2507445.png)
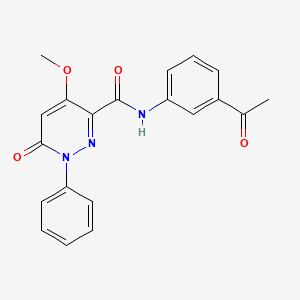
![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)

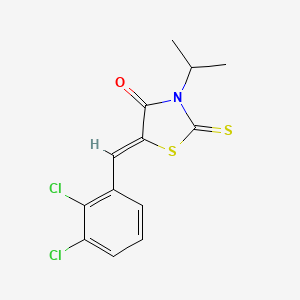
![N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2507454.png)
